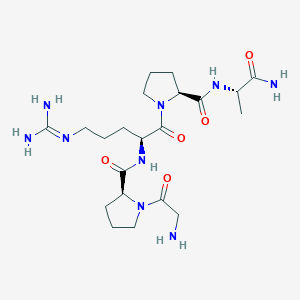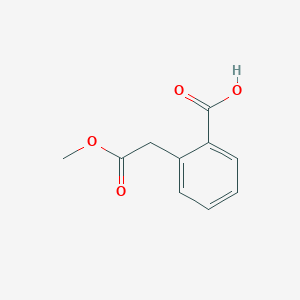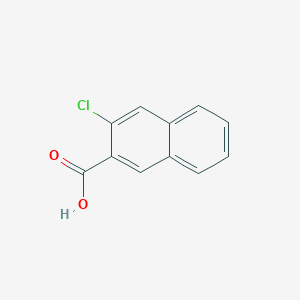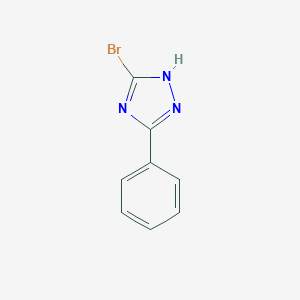
Vialox Peptide(Pentapeptide-3)
Vue d'ensemble
Description
Pentapeptide-3 (acétate), également connu sous le nom d'acétate de glycyl-L-prolyl-L-arginyl-L-prolyl-L-alaninamide, est un peptide synthétique de séquence Gly-Pro-Arg-Pro-Ala-NH2. Il est couramment utilisé dans l'industrie cosmétique pour ses propriétés anti-âge. Ce peptide est dérivé du venin du vipère du temple (Tropidolaemus wagleri) et agit comme un antagoniste des récepteurs nicotiniques de l'acétylcholine .
Applications De Recherche Scientifique
Pentapeptide-3 (acetate) has a wide range of scientific research applications:
Chemistry: It is used as a model peptide in studies of peptide synthesis and modification.
Biology: It is studied for its role in cellular signaling and receptor interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in anti-aging and skin care products.
Industry: It is widely used in the cosmetic industry for its anti-wrinkle and skin-smoothing properties.
Mécanisme D'action
Target of Action
Vialox Peptide, also known as Pentapeptide-3, primarily targets the acetylcholine receptors (AChR) located on the post-synaptic membrane of muscle cells . These receptors play a crucial role in transmitting signals from nerve cells to muscle cells, leading to muscle contraction .
Mode of Action
Vialox Peptide acts as a competitive antagonist of acetylcholine (ACh), blocking the membrane’s receptors and leaving a curare-like effect . By mimicking the action of curare at the post-synaptic membrane, it blocks signal transfer from neurons to muscles, functioning as a neuromuscular blocking agent . This is similar to the action of Botox, but Vialox Peptide is used in topical applications .
Biochemical Pathways
The primary biochemical pathway affected by Vialox Peptide involves the inhibition of acetylcholine receptors (AChR) . By blocking these receptors, sodium channels remain closed, inhibiting the release of sodium ions at the post-synaptic membrane . This prevents muscle contraction, leading to a smoothing effect on expression lines and deep wrinkles .
Result of Action
The primary result of Vialox Peptide’s action is the relaxation of facial muscles and the lessening of contractions . This leads to a smoothing effect on expression lines and deep wrinkles . It has been extensively tested and is believed to be safe for topical cosmetic applications . It is considered an effective alternative to Botox® injections for crow’s feet, forehead, and nasolabial fold expression wrinkles .
Analyse Biochimique
Biochemical Properties
Vialox Peptide acts as an acetylcholine (ACh) competitive antagonist, blocking the membrane’s receptors and leaving a curare-like effect . This action mimics the effect of curare, a natural paralytic agent used by aborigines of Central and South America . By blocking acetylcholine receptors, Vialox Peptide inhibits the release of sodium ions at the post-synaptic membrane, preventing muscle contraction .
Cellular Effects
Vialox Peptide has a significant impact on cellular processes, particularly in the context of skin cells. It smooths expression lines and deep wrinkles by relaxing facial muscles and lessening contractions . It has been extensively tested and is believed to be safe for topical cosmetic applications . It is an effective alternative to Botox® injections for crow’s feet, forehead, and nasolabial fold expression wrinkles .
Molecular Mechanism
The molecular mechanism of Vialox Peptide involves its role as an acetylcholine (ACh) competitive antagonist . By binding to acetylcholine receptors, it blocks the release of sodium ions at the post-synaptic membrane, preventing muscle contraction . This mechanism is similar to the action of Botox, but Vialox Peptide is used in topical applications .
Temporal Effects in Laboratory Settings
While specific temporal effects of Vialox Peptide in laboratory settings are not widely reported, it has been noted that the peptide has been extensively tested and is believed to be safe for topical cosmetic applications .
Dosage Effects in Animal Models
Specific dosage effects of Vialox Peptide in animal models are not widely reported. It has been noted that Vialox Peptide may potentially reduce average skin roughness by 11% and relief by 8% . These effects were observed in approximately 60% and 47% of the animal subjects examined .
Metabolic Pathways
The specific metabolic pathways that Vialox Peptide is involved in are not widely reported. Its role as an acetylcholine (ACh) competitive antagonist suggests it may interact with pathways involving acetylcholine .
Transport and Distribution
The specific transport and distribution mechanisms of Vialox Peptide within cells and tissues are not widely reported. Its role as an acetylcholine (ACh) competitive antagonist suggests it may interact with cellular components involved in acetylcholine signaling .
Subcellular Localization
The specific subcellular localization of Vialox Peptide is not widely reported. Given its role as an acetylcholine (ACh) competitive antagonist, it is likely to be localized at the post-synaptic membrane where it can interact with acetylcholine receptors .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Pentapeptide-3 (acétate) implique la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus implique généralement les étapes suivantes :
Chargement de la résine : Le premier acide aminé, l'alanine, est attaché à une résine solide.
Déprotection : Le groupe protecteur de l'acide aminé est éliminé pour permettre l'ajout de l'acide aminé suivant.
Couplage : Le prochain acide aminé, la proline, est couplé à la chaîne peptidique croissante à l'aide d'un réactif de couplage tel que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).
Répétition : Les étapes 2 et 3 sont répétées pour les acides aminés restants (arginine, proline et glycine).
Clivage : Le peptide complet est clivé de la résine et déprotégé à l'aide d'un cocktail de clivage, contenant généralement de l'acide trifluoroacétique (TFA).
Méthodes de production industrielle
Dans les milieux industriels, la production de Pentapeptide-3 (acétate) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. La purification du peptide est généralement obtenue par chromatographie liquide haute performance (CLHP), et le produit final est lyophilisé pour obtenir une forme poudre stable .
Analyse Des Réactions Chimiques
Types de réactions
Le Pentapeptide-3 (acétate) peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire au niveau des résidus proline, conduisant à la formation d'hydroxyproline.
Réduction : Les réactions de réduction sont moins fréquentes, mais peuvent impliquer la réduction de tout résidu oxydé.
Substitution : Les réactions de substitution peuvent se produire au niveau des chaînes latérales des acides aminés, en particulier au niveau du résidu arginine.
Réactifs et conditions courants
Oxydation : Le peroxyde d'hydrogène ou d'autres agents oxydants peuvent être utilisés dans des conditions douces.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Divers réactifs peuvent être utilisés en fonction de la substitution souhaitée, tels que des agents alkylants pour l'arginine.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent l'hydroxyproline à partir de l'oxydation et divers peptides substitués en fonction des réactifs utilisés .
Applications de la recherche scientifique
Le Pentapeptide-3 (acétate) a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme un peptide modèle dans les études de synthèse et de modification peptidique.
Biologie : Il est étudié pour son rôle dans la signalisation cellulaire et les interactions avec les récepteurs.
Médecine : Il est étudié pour ses effets thérapeutiques potentiels, en particulier dans les produits anti-âge et de soins de la peau.
Industrie : Il est largement utilisé dans l'industrie cosmétique pour ses propriétés anti-rides et lissantes de la peau.
Mécanisme d'action
Le Pentapeptide-3 (acétate) exerce ses effets en agissant comme un antagoniste des récepteurs nicotiniques de l'acétylcholine. En bloquant ces récepteurs, il empêche la transmission des signaux nerveux qui conduisent à la contraction musculaire. Cela entraîne une relaxation musculaire et une réduction de l'apparence des rides. Les cibles moléculaires comprennent les récepteurs nicotiniques de l'acétylcholine présents sur la membrane post-synaptique .
Comparaison Avec Des Composés Similaires
Composés similaires
Palmitoyl Pentapeptide-4 :
Acétyl Hexapeptide-8 : Connu sous le nom d'Argireline, ce peptide cible également les récepteurs de l'acétylcholine, mais a une séquence d'acides aminés différente.
Dipeptide Diaminobutyroyl Benzylamide Diacetate : Connu sous le nom de SYN-AKE, ce peptide imite les effets du venin de serpent et agit comme un antagoniste réversible des récepteurs de l'acétylcholine.
Unicité
Le Pentapeptide-3 (acétate) est unique en raison de sa séquence spécifique dérivée du venin de serpent et de ses puissants effets antagonistes sur les récepteurs nicotiniques de l'acétylcholine. Cela le rend particulièrement efficace pour réduire les contractions musculaires et lisser les rides sans avoir besoin d'injections .
Propriétés
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N9O5/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26)/t12-,13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWJFRMLHFQWSR-AJNGGQMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N9O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Pentapeptide-3 and how does it work?
A1: Pentapeptide-3, also known as Palmitoyl Pentapeptide-3 or Matrixyl®, is a synthetic peptide commonly used in cosmetics for its potential anti-aging effects [, , ]. It's a matrikine, meaning it's a fragment of a larger protein (collagen) that can signal cells to produce more collagen [].
Q2: How does Pentapeptide-3 interact with its target to produce its effects?
A2: While the exact mechanism is still under investigation, research suggests Pentapeptide-3 may stimulate the production of collagen types I and III, as well as other extracellular matrix (ECM) components []. This increased ECM production is thought to improve skin elasticity and reduce the appearance of wrinkles [, , ].
Q3: What is the molecular formula and weight of Pentapeptide-3?
A3: The molecular formula for Palmitoyl Pentapeptide-3 is C38H65N7O8, and its molecular weight is 739.98 g/mol.
Q4: Is there any research on the structure-activity relationship (SAR) of Pentapeptide-3?
A4: Yes, studies have investigated modifications to the Pentapeptide-3 structure. For instance, replacing lysine with arginine in a series of synthesized pentapeptides did not show significant changes in collagen and DNA biosynthesis []. Further research is needed to fully understand the impact of various structural modifications on the peptide's activity.
Q5: What is known about the stability and formulation of Pentapeptide-3?
A5: Pentapeptide-3 is often incorporated into cosmetic formulations like facial masks, essences, and creams [, , ]. Its stability in these formulations can be influenced by factors such as pH, temperature, and the presence of other ingredients. Further research is needed to fully characterize its stability profile and explore formulation strategies for optimal delivery.
Q6: Is there any research on alternative compounds or substitutes for Pentapeptide-3?
A8: While the provided research papers do not focus on alternatives to Pentapeptide-3, other peptides like Acetyl Hexapeptide-3, Palmitoyl Tetrapeptide-7, and various dipeptides and tripeptides are also being explored for their potential anti-aging benefits in cosmetic applications [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)
![2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone](/img/structure/B173741.png)




![2-[(3-Chlorobenzyl)thio]ethanamine](/img/structure/B173770.png)





